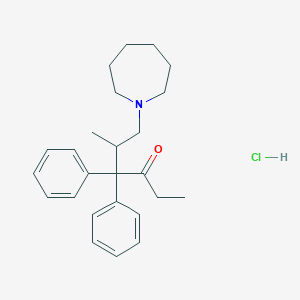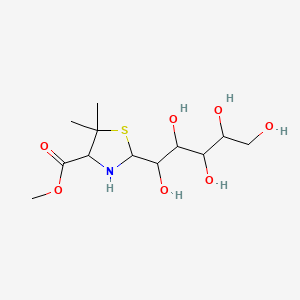
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen atom. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a pentahydroxypentyl group under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidine ring. The esterification process involves the use of methanol and a suitable catalyst to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and cellular processes. The thiazolidine ring may also interact with proteins and nucleic acids, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylate: Lacks the pentahydroxypentyl group, making it less hydrophilic.
Methyl thiazolidine-4-carboxylate: Similar structure but without the additional hydroxyl groups.
Uniqueness
Methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)thiazolidine-4-carboxylate is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65371-84-8 |
|---|---|
Fórmula molecular |
C12H23NO7S |
Peso molecular |
325.38 g/mol |
Nombre IUPAC |
methyl 5,5-dimethyl-2-(1,2,3,4,5-pentahydroxypentyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO7S/c1-12(2)9(11(19)20-3)13-10(21-12)8(18)7(17)6(16)5(15)4-14/h5-10,13-18H,4H2,1-3H3 |
Clave InChI |
SGIHDTCYLFWNOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


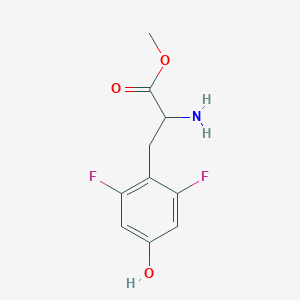
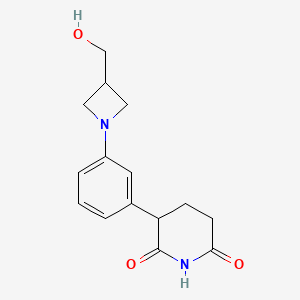
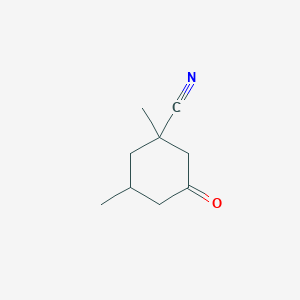
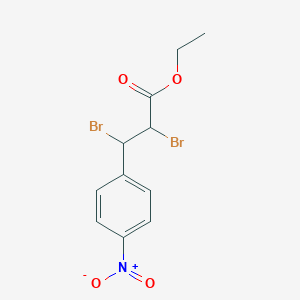
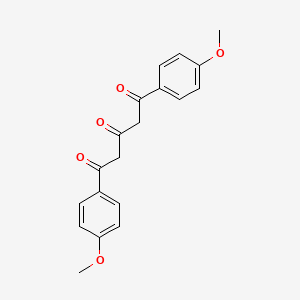
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
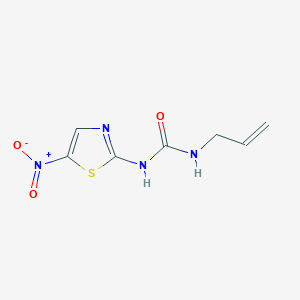
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
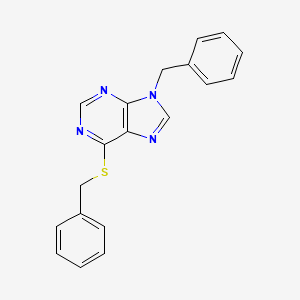
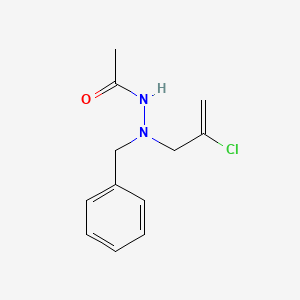
![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
